N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that belongs to the class of piperidines. Piperidines are a family of hexahydropyridines, which are commonly used in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine and pyrazine derivatives, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 1-(2-methoxyphenyl)-2-phenylethylpiperidine
- 1-(1-methylcyclooctyl)-4-piperidinyl-2-(3-piperidinyl)-1H-benzimidazole
- 1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone .
Uniqueness
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of piperidine and pyrazine moieties linked through an oxalamide bond makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-21-6-1-2-11-29(21)19-5-3-4-18(14-19)27-23(32)22(31)26-15-17-7-12-28(13-8-17)20-16-24-9-10-25-20/h3-5,9-10,14,16-17H,1-2,6-8,11-13,15H2,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBKKEKHWGLJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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